molecular formula C12H15NO2 B8046683 N-(2-acetyl-4,5-dimethylphenyl)acetamide

N-(2-acetyl-4,5-dimethylphenyl)acetamide

Cat. No.: B8046683
M. Wt: 205.25 g/mol
InChI Key: FTIZIILUXLAKRH-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4,5-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with acetyl and two methyl groups at positions 2, 4, and 5, respectively. The acetyl group at position 2 and the dimethyl substitution pattern on the aromatic ring define its structural uniqueness.

Properties

IUPAC Name

N-(2-acetyl-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-5-11(9(3)14)12(6-8(7)2)13-10(4)15/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIZIILUXLAKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-acetyl-4,5-dimethylphenyl)acetamide and related compounds, along with their implications for chemical and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings Reference
This compound 2-acetyl, 4,5-dimethyl C₁₂H₁₅NO₂ 205.26 Predicted planar amide group; moderate polarity due to acetyl and dimethyl groups.
N-(2-Bromo-4,5-dimethylphenyl)acetamide 2-bromo, 4,5-dimethyl C₁₀H₁₂BrNO 242.11 Higher molecular weight due to bromine; potential for halogen bonding.
N-(2-Formyl-4,5-dimethylphenyl)acetamide 2-formyl, 4,5-dimethyl C₁₁H₁₃NO₂ 191.23 Increased polarity from formyl group; may exhibit lower thermal stability than acetyl analog.
N-(4-Hydroxy-3,5-dimethylphenyl)acetamide 4-hydroxy, 3,5-dimethyl C₁₀H₁₃NO₂ 179.22 Enhanced solubility in polar solvents due to hydroxyl group; strong hydrogen bonding.
N-(2-Acetamido-4,5-dimethylphenyl)acetamide 2-acetamido, 4,5-dimethyl C₁₂H₁₆N₂O₂ 236.27 Two amide groups; increased hydrogen bonding capacity and potential for crystal packing.
N-(2-Iodo-4,5-dimethylphenyl)acetamide 2-iodo, 4,5-dimethyl C₁₀H₁₂INO 289.11 High molecular weight and van der Waals forces due to iodine; possible radiosensitivity.
Ethyl 2-acetyl-4,5-dimethoxyphenethylcarbamate 4,5-dimethoxy, phenethyl-carbamate C₁₆H₂₁NO₅ 307.34 Methoxy groups increase electron density; carbamate moiety alters hydrolysis susceptibility.

Key Observations:

Substituent Effects on Polarity and Solubility: The acetyl group in this compound confers moderate polarity, intermediate between bromo (non-polar) and hydroxy (polar) analogs . The formyl derivative () is more polar than the acetyl analog, likely leading to higher solubility in polar solvents .

Structural Impact on NMR Shifts: In methoxy-substituted analogs (), the ¹H-NMR chemical shifts for aromatic protons range from δ 6.5–7.5 ppm, whereas bromo-substituted compounds () show upfield shifts due to electron-withdrawing effects of halogens . The hydroxyl group in N-(4-Hydroxy-3,5-dimethylphenyl)acetamide () results in a downfield shift for the phenolic proton (~δ 8–9 ppm) .

Thermal Stability and Crystallinity :

  • Compounds with multiple amide groups (e.g., N-(2-acetamido-4,5-dimethylphenyl)acetamide, ) exhibit enhanced intermolecular hydrogen bonding, favoring crystalline structures .
  • Halogenated analogs (e.g., bromo, iodo) may exhibit higher melting points due to increased molecular mass and halogen interactions .

Research Findings and Implications

  • Synthetic Utility : this compound serves as a versatile intermediate. For example, bromo and iodo analogs () are precursors for cross-coupling reactions in drug discovery .
  • Spectroscopic Differentiation : The acetyl group’s distinct ¹³C-NMR signal (~δ 170–200 ppm) helps differentiate it from formyl or halogenated analogs .
  • Contradictions and Gaps: Direct data on the target compound’s melting point or solubility are absent in the evidence, necessitating extrapolation from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-acetyl-4,5-dimethylphenyl)acetamide
Reactant of Route 2
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N-(2-acetyl-4,5-dimethylphenyl)acetamide

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